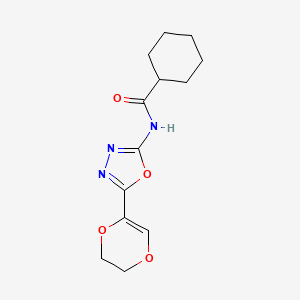

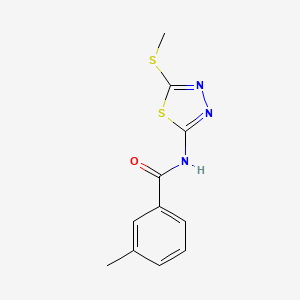

N-(5-(5,6-二氢-1,4-二氧杂环戊烷-2-基)-1,3,4-噁二唑-2-基)环己基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves fusion reactions or the Beckmann rearrangement. For instance, N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, closely related to the query compound, are synthesized by fusing amidines with hydroxylamine hydrochloride, followed by a rearrangement reaction (Okuda et al., 2011). Another method includes the Beckmann rearrangement of 1,2-cyclohexanedione dioxime with thionyl chloride in liquid sulfur dioxide, yielding cyclohexano [c] 1,2,5-oxadiazole (Tokura et al., 1961).

Molecular Structure Analysis

Structural analyses of analogous compounds reveal complex interactions and configurations. For example, the crystal structure analysis of related compounds provides insights into the arrangement and conformation of the molecular framework, essential for understanding the chemical behavior and potential reactivity of the compound (Chen et al., 2012).

Chemical Reactions and Properties

Compounds with 1,3,4-oxadiazol and cyclohexanecarboxamide units participate in various chemical reactions, such as cycloadditions and rearrangements, which are pivotal for their chemical diversity and application potential. For example, gold-catalyzed [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles is a method to synthesize functionalized 4-aminoimidazoles, showcasing the reactivity of oxadiazoles (Xu et al., 2017).

科学研究应用

抑制血小板聚集

具有结构相似性的化合物,特别是那些具有噁二唑和二噁烷衍生物的化合物,已经被评估其对血小板聚集的影响。例如,合成了N-[2-([1,2,4]噁二唑-5-基)环庚烯-1-基]甲酰肟和相关结构,并测试了它们抑制血小板聚集的能力,这是形成血栓和心血管疾病的关键因素(Okuda et al., 2011)。

氧化转化

另一个感兴趣的领域是相关化合物的氧化转化,这可以导致形成具有潜在药理活性的新结构。将N-(5,6,7,8-四氢-2,5-二氧杂-2H-1-苯并吡喃-3-基)苯甲酰胺与碱性过氧化氢处理,导致了前所未有的转化,产生了N(4-氧基-4,5,6,7-四氢-1-苯并呋喃-2-基)苯甲酰胺和其他衍生物(Levai et al., 2002)。

亲电氨基化

亲电氨基化过程是另一个应用领域,化合物如环己烷螺-3'-氧杂环丙烷已被用于将NH基团转移给各种亲核试剂,促进了各种含氮化合物的合成,包括嗪、叠氮化合物和环氧丙烷(Andreae & Schmitz, 1991)。

高能材料的合成

通过将四唑基、二硝基甲基和(1,2,4-噁二唑-5-基)硝基氨基基团与呋喃氧化物结合,合成了富含氮的高能化合物,展示了在次级炸药和绿色初级炸药开发中的潜在应用(Liu et al., 2018)。

偶联剂的合成

高效合成了对蛋白质和酶的化学选择性偶联至关重要的异双功能偶联剂,表明在生物偶联和药物开发中具有潜在应用(Reddy et al., 2005)。

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c17-11(9-4-2-1-3-5-9)14-13-16-15-12(20-13)10-8-18-6-7-19-10/h8-9H,1-7H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEZSDKBUFVXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330495 |

Source

|

| Record name | N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788972 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

851094-86-5 |

Source

|

| Record name | N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

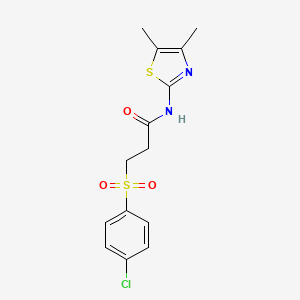

![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)

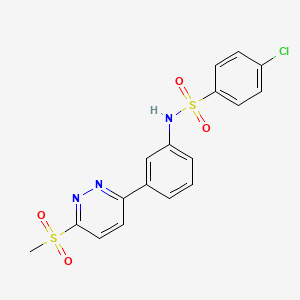

![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)

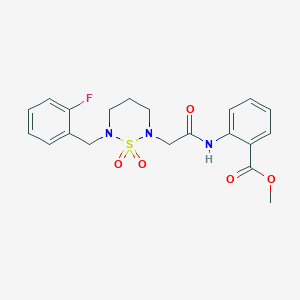

![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)

![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)